Cas no 17612-91-8 (Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride)

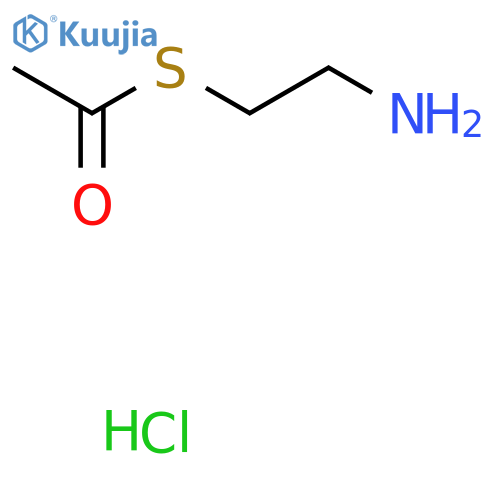

17612-91-8 structure

商品名:Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride

Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-aminoethyl thiolacetate hydrochloride

- Thioacetic acid S-(2-amino-ethyl) ester hydrochloride

- 1-trimethylsiloxy-ethane-2-thiol

- 2-[(Trimethylsilyl)oxy]ethanethiol

- 2-acetylsulfanylethylammonium chloride

- 2-mercaptoethyl trimethylsilyl ether

- AC1LBALV

- AG-K-66654

- chlorhydrate de S-acetylcysteamine

- CTK1B5603

- Ethanethiol, 2-trimethylsiloxy-

- HSCH2CH2OTMS

- S-2-aminoethyl ethanethioate hydrochloride

- S-acetylcysteamine hydrochloride

- trimethyl(2-mercaptoethoxy)silane

- trimethyl-hydroxyl silylated thiol

- S-(2-Aminoethyl) ethanethioate hydrochloride

- THIOACETIC ACID S-(2-AMINO-ETHYL) ESTERHYDROCHLORIDE

- S-(2-aminoethyl)ethanethioatehydrochloride

- AWSDWONPEAAYIB-UHFFFAOYSA-N

- S-(2-aminoethyl) ethanethioate;hydrochloride

- EN300-6497870

- Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride

- J-011166

- 1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride

- SCHEMBL5967571

- Thioacetic acid s-(2-amino-ethyl)ester hydrochloride

- DTXSID30938761

- 17612-91-8

- CS-0256575

- Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1)

- CHEMBL540544

- S-(2-Aminoethyl) ethanethioate--hydrogen chloride (1/1)

- AKOS015848220

- S-(2-aminoethyl) ethanethioate hydrochloride;

- FT-0677227

- WLZ2868

- G19320

- Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride

-

- MDL: MFCD01672875

- インチ: 1S/C4H9NOS.ClH/c1-4(6)7-3-2-5;/h2-3,5H2,1H3;1H

- InChIKey: AWSDWONPEAAYIB-UHFFFAOYSA-N

- ほほえんだ: Cl.S(C(C)=O)CCN

計算された属性

- せいみつぶんしりょう: 155.0173

- どういたいしつりょう: 155.017162

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 64.7

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70

じっけんとくせい

- ふってん: 184.7°C at 760 mmHg

- フラッシュポイント: 65.5°C

- PSA: 43.09

Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T343908-100mg |

Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride |

17612-91-8 | 100mg |

$190.00 | 2023-05-17 | ||

| TRC | T343908-250mg |

Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride |

17612-91-8 | 250mg |

$379.00 | 2023-05-17 | ||

| Enamine | EN300-6497870-0.5g |

1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride |

17612-91-8 | 95% | 0.5g |

$164.0 | 2023-05-31 | |

| Enamine | EN300-6497870-0.1g |

1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride |

17612-91-8 | 95% | 0.1g |

$72.0 | 2023-05-31 | |

| 1PlusChem | 1P0021WX-500mg |

Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1) |

17612-91-8 | 95% | 500mg |

$257.00 | 2024-06-19 | |

| 1PlusChem | 1P0021WX-1g |

Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1) |

17612-91-8 | 95% | 1g |

$312.00 | 2024-06-19 | |

| 1PlusChem | 1P0021WX-2.5g |

Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1) |

17612-91-8 | 95% | 2.5g |

$607.00 | 2024-06-19 | |

| Aaron | AR002259-500mg |

Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1) |

17612-91-8 | 95% | 500mg |

$251.00 | 2025-02-14 | |

| A2B Chem LLC | AA94993-100mg |

S-(2-Aminoethyl) ethanethioate hydrochloride |

17612-91-8 | 95% | 100mg |

$111.00 | 2024-04-20 | |

| Aaron | AR002259-10g |

Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1) |

17612-91-8 | 95% | 10g |

$2364.00 | 2023-12-15 |

Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

17612-91-8 (Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride) 関連製品

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量